molecular formula C7H10N2O2S B1456711 2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid CAS No. 899350-60-8

2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid

Cat. No.: B1456711
CAS No.: 899350-60-8
M. Wt: 186.23 g/mol
InChI Key: KTWNXVSKBCNPGP-UHFFFAOYSA-N
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Description

2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid is an organic compound with the molecular formula C7H10N2O2S. It belongs to the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This compound is characterized by the presence of an amino group, a propyl group, and a carboxylic acid group attached to a thiazole ring.

Biochemical Analysis

Biochemical Properties

2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit interactions with enzymes such as topoisomerase II, which is crucial for DNA replication and repair . Additionally, this compound can bind to DNA, leading to the formation of DNA double-strand breaks and cell cycle arrest . These interactions highlight the compound’s potential as an anticancer agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce apoptosis in cancer cells by disrupting the cell cycle and promoting DNA damage . Furthermore, it has been reported to modulate the expression of genes involved in cell proliferation and survival, thereby affecting cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as DNA and enzymes. The compound’s ability to inhibit topoisomerase II activity leads to the accumulation of DNA double-strand breaks, which triggers cell cycle arrest and apoptosis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various experimental conditions, with minimal degradation over time . Long-term studies have indicated that this compound can maintain its biological activity, leading to sustained effects on cellular processes such as apoptosis and gene expression .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that low to moderate doses of the compound can effectively induce apoptosis in cancer cells without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including damage to normal tissues and organs . These findings underscore the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence the activity of enzymes involved in nucleotide metabolism, thereby affecting DNA synthesis and repair . Additionally, this compound can modulate the levels of key metabolites, contributing to its overall biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological function. This compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, this compound can accumulate in specific cellular compartments, where it exerts its effects on target biomolecules . The distribution of the compound within tissues also plays a role in its therapeutic potential and toxicity profile .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound may localize to the nucleus, where it interacts with DNA and nuclear proteins to modulate gene expression and induce apoptosis . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

The synthesis of 2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-aminothiazole with propyl bromide in the presence of a base, followed by carboxylation using carbon dioxide . The reaction conditions typically include the use of solvents such as methanol or ethanol and temperatures ranging from room temperature to reflux conditions.

Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields .

Comparison with Similar Compounds

2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can modulate its chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-amino-5-propyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-2-3-4-5(6(10)11)9-7(8)12-4/h2-3H2,1H3,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWNXVSKBCNPGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C(S1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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